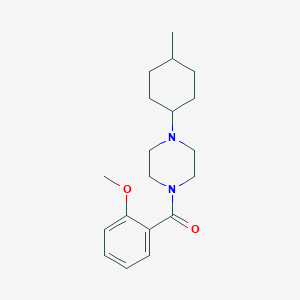
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine, also known as MBMP, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. MBMP belongs to the class of piperazine derivatives that have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is not fully understood. However, it is believed that 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine can increase the levels of neurotransmitters such as serotonin and dopamine in the brain. 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have antioxidant properties, which may protect against oxidative stress-induced damage. Additionally, 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is its high purity and high yield synthesis method, which makes it suitable for use in laboratory experiments. However, one of the limitations of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is its limited solubility in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine. One potential direction is to investigate the potential therapeutic applications of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine in the treatment of neurological disorders. Another potential direction is to investigate the mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine in more detail. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine in humans.
Synthesemethoden
The synthesis of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with 4-methylcyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of an intermediate product, which is subsequently converted to 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine. The synthesis method has been optimized to yield high purity and high yield of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has been investigated for its potential therapeutic applications in various scientific studies. One of the potential applications of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is in the treatment of neurological disorders. Studies have shown that 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Eigenschaften
Produktname |
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine |
|---|---|
Molekularformel |
C19H28N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-7-9-16(10-8-15)20-11-13-21(14-12-20)19(22)17-5-3-4-6-18(17)23-2/h3-6,15-16H,7-14H2,1-2H3 |
InChI-Schlüssel |
VNSPAGDXDAWZBG-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Kanonische SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)





![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)